REACTION_CXSMILES
|
[F:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][CH2:7][C:8]([O:10]CC)=[O:9])=[CH:4][C:3]=1[CH3:15].[OH-].[K+]>O1CCOCC1>[F:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][CH2:7][C:8]([OH:10])=[O:9])=[CH:4][C:3]=1[CH3:15] |f:1.2|
|
Name
|
|
Quantity
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1.1 g
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Type
|
reactant
|
Smiles
|
FC1=C(C=C(OCC(=O)OCC)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[K+]
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After being stirred for 30 min at room temperature the reaction
|
Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was quenched by the addition of 12 mL of 1M aqueous HCl
|
Type
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EXTRACTION
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Details
|
The mixture was extracted ethyl acetate (2×40 mL)
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Type
|
WASH
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Details
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the combined organic layers were washed with brine (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The solution was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was used directly in the next reaction without further purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=C(OCC(=O)O)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |